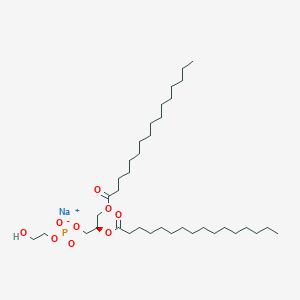
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
説明
The compound you mentioned seems to be a type of phospholipid. Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers . They usually consist of two fatty acid chains esterified to two of the carbons of glycerol phosphate, the phosphate being esterified to a hydroxyl group of another hydrophilic compound, such as choline .
Molecular Structure Analysis
The molecular structure of phospholipids typically includes a glycerol backbone, two fatty acid chains, and a phosphate group . The fatty acid chains can vary in length and saturation, which can affect the properties of the phospholipid .Chemical Reactions Analysis
Phospholipids can undergo various chemical reactions. Hydrolysis can occur under certain conditions, breaking the phospholipid down into its constituent parts . They can also participate in exchange reactions with other phospholipids .Physical And Chemical Properties Analysis
The physical and chemical properties of phospholipids depend on their specific structure. They are amphipathic molecules, meaning they have both hydrophilic and hydrophobic regions . This allows them to form the lipid bilayers that make up cell membranes .科学的研究の応用
Environmental Management and Pollution Control
- Sodium Zirconium Phosphate (NZP) as a Host Structure for Nuclear Waste Immobilization : NZP compounds, including sodium zirconium phosphate, have been reviewed for their potential in immobilizing nuclear waste due to their structural flexibility, low thermal expansion, and resistance to leaching, highlighting their application in environmental management and pollution control (Scheetz, Agrawal, Breval, & Roy, 1994).
Material Science and Engineering
- Structure and Dynamics of Fluorophosphate Na-Ion Battery Cathodes : Research on fluorophosphate cathodes for sodium-ion batteries reveals the potential of sodium-based compounds in renewable energy storage solutions, addressing the limitations and mechanisms underlying sodium-extraction in battery applications (Dacek, Richards, Kitchaev, & Ceder, 2016).
Agricultural Enhancements
- Bacterial Solubilization of Mineral Phosphates : The ability of certain bacteria to solubilize mineral and organic phosphates, potentially including sodium phosphate compounds, presents a method for enhancing phosphorus availability in soil, with implications for agricultural productivity and environmental sustainability (Goldstein, 1986).
作用機序
Phospholipids play a crucial role in cell membrane structure and function. They form a lipid bilayer, with the hydrophilic (water-attracting) heads facing outwards and the hydrophobic (water-repelling) tails facing inwards. This structure forms a barrier that separates the inside of the cell from the outside environment .
将来の方向性
特性
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNKUACKJHTLJ-RUQJKXHKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677179 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |
CAS RN |
148439-06-9 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



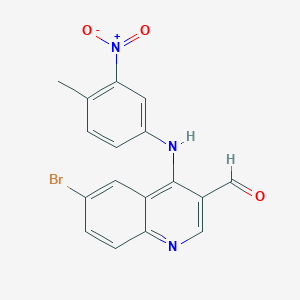
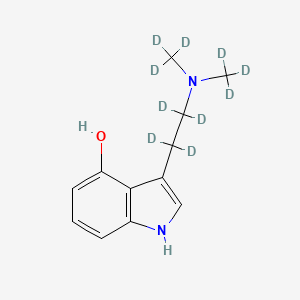


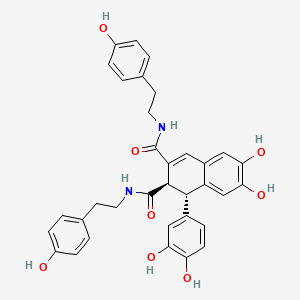

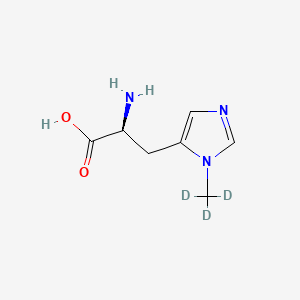
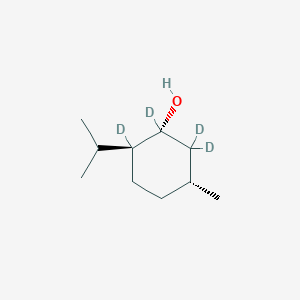
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)




![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)